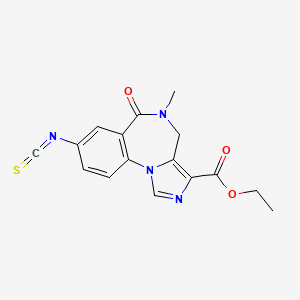
Etilefrin-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etilefrin-d5 Hydrochloride is a deuterated form of Etilefrine, a sympathomimetic medication primarily used to treat orthostatic hypotension. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Etilefrine due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Etilefrin-d5 Hydrochloride involves the incorporation of deuterium atoms into the Etilefrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a phenethylamine derivative.
Deuteration: The precursor undergoes catalytic hydrogenation in the presence of deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Etilefrin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenethylamine derivatives.
Applications De Recherche Scientifique
Etilefrin-d5 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate the distribution and metabolism of Etilefrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Etilefrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of Etilefrine formulations.
Mécanisme D'action
Etilefrin-d5 Hydrochloride exerts its effects by acting as an agonist of alpha-1 and beta-1 adrenergic receptors. This interaction leads to vasoconstriction and increased cardiac output, which helps in managing orthostatic hypotension. The compound stimulates the sympathetic nervous system, resulting in increased blood pressure and improved blood flow.
Molecular Targets and Pathways:
Alpha-1 Adrenergic Receptors: Activation leads to vasoconstriction and increased peripheral resistance.
Beta-1 Adrenergic Receptors: Activation increases heart rate and cardiac output.
Comparaison Avec Des Composés Similaires
Etilefrin-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Etilefrine: The non-deuterated form, used clinically for the same indications.
Phenylephrine: Another sympathomimetic agent with similar pharmacological effects but different receptor selectivity.
Epinephrine: A naturally occurring sympathomimetic with broader receptor activity.
Uniqueness: The deuterium labeling in this compound offers advantages in research settings, such as reduced metabolic degradation and improved detection in analytical studies.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Etilefrin-d5 Hydrochloride involves the conversion of precursor compounds into the final product through a series of chemical reactions.", "Starting Materials": [ "d5-phenylethanol", "epichlorohydrin", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "1. Epichlorohydrin is added to d5-phenylethanol in the presence of sodium hydroxide to form d5-phenylethyl glycidyl ether.", "2. The resulting compound is then reacted with hydrochloric acid to form d5-phenylethyl chloride.", "3. The d5-phenylethyl chloride is then reacted with ethylamine in the presence of sodium hydroxide to form Etilefrin-d5.", "4. Finally, the Etilefrin-d5 is reacted with hydrochloric acid to form Etilefrin-d5 Hydrochloride." ] } | |
Numéro CAS |
1346599-41-4 |
Formule moléculaire |
C10H16ClNO2 |
Poids moléculaire |
222.724 |
Nom IUPAC |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |
Clé InChI |
KTNROWWHOBZQGK-LUIAAVAXSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
Synonymes |
α-[(Ethylamino)methyl]-3-hydroxybenzenemethanol-d5 Hydrochloride; (+/-)-Ethylphenylephrine-d5 Hydrochloride; Cardanat-d5; Circupon-d5; Effontil-d5; Effortil-d5; Efortil-d5; Kertasin-d5; Thomasin-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


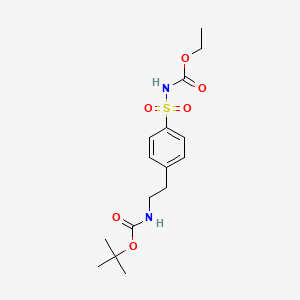
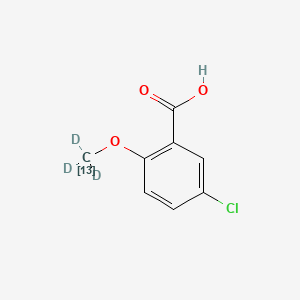
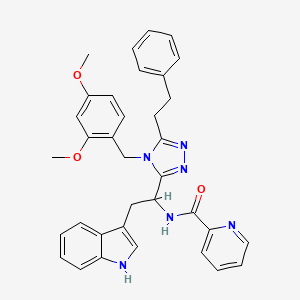

![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
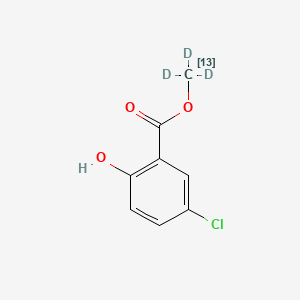
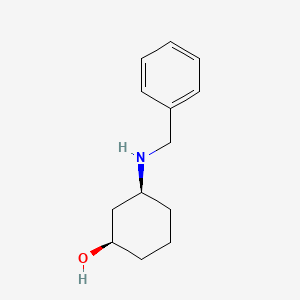

![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
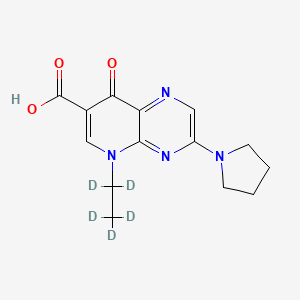
![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)
